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molecular formula C9H7N3O4 B1418163 7-methoxy-6-nitroquinazolin-4(3H)-one CAS No. 1012057-47-4

7-methoxy-6-nitroquinazolin-4(3H)-one

Cat. No. B1418163
M. Wt: 221.17 g/mol
InChI Key: AJRGEVFKZSWGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835458B2

Procedure details

7-fluoro-6-nitroquinazolin-4(3H)-one (60 g, 287 mmol) in of Example 3 was dissolved in DMSO (600 mL) and sodium methoxide (46.5 g, 861 mmol) was added dropwise thereto in an ice water bath. Thirty minutes later, KOTMS (147 g, 1150 mmol) was added slowly to the water bath, and the mixture was subjected to a reaction for one day. Then, the mixture was neutralized with a 2N HCl solution. Subsequently, the solid thus obtained was filtered and dried to obtain the title compound (48 g, 76%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
46.5 g
Type
reactant
Reaction Step Two
Name
KOTMS
Quantity
147 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[CH3:16][O-:17].[Na+].O([Si](C)(C)C)[K].Cl>CS(C)=O.O>[CH3:16][O:17][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:12])[NH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
FC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
sodium methoxide
Quantity
46.5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
KOTMS
Quantity
147 g
Type
reactant
Smiles
O([K])[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was subjected to a reaction for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
Subsequently, the solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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